1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Description
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)10(14)13-6-4-9(8-12)5-7-13/h9H,4-8,12H2,1-3H3 |
InChI Key |
UXGDCELHOSVFIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)CN |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Acylation of Piperidine
The direct acylation of piperidine derivatives using ketone-bearing electrophiles represents a primary route. For 1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, the piperidine nitrogen undergoes nucleophilic attack on a carbonyl electrophile. A key challenge lies in identifying stable electrophiles compatible with secondary amines.
Example Protocol :
- Electrophile Synthesis : Prepare 1-chloro-2,2-dimethylpropan-1-one by treating 2,2-dimethylpropanoic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by halogenation at the α-position.
- Alkylation : React 4-(aminomethyl)piperidine with 1-chloro-2,2-dimethylpropan-1-one in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base. Stir at 25°C for 24 hours.
- Workup : Extract with aqueous NaHCO₃, dry over MgSO₄, and purify via column chromatography (SiO₂, ethyl acetate/hexane gradient).
Yield : ~60–70% (theoretical), though practical yields may vary due to electrophile instability.
Protection-Deprotection Approaches
Boc-Protected Intermediate Route
To prevent undesired side reactions at the primary amine, tert-butoxycarbonyl (Boc) protection is employed. This method is adapted from analogous piperidine syntheses.
Stepwise Procedure :
- Protection : Treat 4-(aminomethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) in DCM/Et₃N (1:1) at 0°C. Stir for 2 hours to form 1-Boc-4-(aminomethyl)piperidine.
- Acylation : React the Boc-protected intermediate with 2,2-dimethylpropanoyl chloride in acetonitrile (MeCN) using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as coupling agents.
- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA)/DCM (1:1) for 3 hours at 25°C.
Key Data :
Reductive Amination Alternatives
Ketone-Amine Condensation
Reductive amination between 4-(aminomethyl)piperidine and 2,2-dimethylpropanal offers a single-step route, though challenges arise due to steric hindrance from the neopentyl group.
Optimized Conditions :
- Reagents : Sodium cyanoborohydride (NaBH₃CN) in methanol (MeOH), acetic acid (AcOH) as catalyst.
- Temperature : 50°C, 48 hours under nitrogen.
- Yield : ~40–50% due to competing imine formation.
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Acylation | 60–70% | Direct, minimal steps | Unstable electrophiles |
| Boc Protection Route | 70–85% | High purity, scalable | Multi-step, costly reagents |
| Reductive Amination | 40–50% | Single-step | Low yield, steric hindrance |
Industrial-Scale Considerations
Solvent and Catalyst Optimization
Green Chemistry Metrics
- Atom Economy : 78% for Boc protection route vs. 65% for reductive amination.
- E-Factor : 12.5 (kg waste/kg product) for multi-step synthesis, reducible via solvent recycling.
Emerging Methodologies
Chemical Reactions Analysis
1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and controlled temperatures to ensure the desired products are obtained .
Scientific Research Applications
1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique properties of 1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, the following structurally or functionally related compounds are analyzed:
1-(1-Cyclopropanecarbonylpiperidin-4-yl)methanamine
- Molecular Formula : C₁₀H₁₈N₂O
- Average Mass : 182.27 g/mol
- Key Structural Differences: The cyclopropanecarbonyl group replaces the 2,2-dimethylpropan-1-one moiety.
- Functional Implications : The cyclopropane group may enhance metabolic stability compared to linear alkyl chains, as seen in its use in agrochemical and pharmaceutical intermediates .
1-{4-[6-(4-Methanesulfonyl-phenylamino)-5-nitro-pyrimidin-4-ylamino]-piperidin-1-yl}-ethanone
- Molecular Formula : C₁₇H₂₁N₇O₄S
- Average Mass : 419.46 g/mol
- Key Structural Differences : This derivative includes a pyrimidine ring and a methanesulfonylphenyl group, enabling interactions with enzymes like GPR119 (a G protein-coupled receptor involved in glucose homeostasis).
- Functional Implications : The nitro and sulfonyl groups enhance electron-withdrawing effects, improving receptor binding affinity compared to the simpler pivaloyl group in the target compound .
3-(Dimethylamino)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one
- Molecular Formula : C₁₆H₂₂N₂O
- Average Mass : 258.36 g/mol
- Key Structural Differences: An enaminone (α,β-unsaturated ketone) system replaces the aminomethyl-piperidine-pivaloyl framework. The conjugated double bond allows for π-π stacking interactions.
- Functional Implications : Demonstrated anti-ulcer activity in vivo, attributed to its ability to modulate gastric acid secretion and mucosal defense mechanisms .
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one
- Molecular Formula : C₁₈H₂₀N₄O₂S
- Average Mass : 372.44 g/mol
- Key Structural Differences : Incorporates a thiazole-isoxazole hybrid system, enhancing antifungal activity.
- Functional Implications : Patented as a fungicide for crop protection, highlighting the role of heterocyclic substituents in agricultural applications .
Comparative Analysis Table
Research Findings and Implications
- Cyclopropane derivatives (e.g., ) exhibit improved metabolic stability due to ring strain, a feature absent in the target compound. Heterocyclic systems (e.g., thiazole-isoxazole in ) enhance antifungal activity but introduce synthetic complexity.
- Biological Performance: The target compound’s piperidine-aminomethyl-pivaloyl scaffold is less potent in receptor binding (e.g., GPR119) compared to pyrimidine-sulfonyl derivatives . Anti-ulcer activity is notably higher in enaminone derivatives (e.g., ) due to their dual action on acid secretion and mucosal protection.
Notes
- Key Limitations : The target compound’s bulky pivaloyl group may hinder blood-brain barrier penetration, limiting CNS applications.
- Future Directions : Hybridizing its structure with heterocycles (e.g., thiazole) could expand its utility in antimicrobial or antifungal contexts .
Biological Activity
1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, also known as N-Pivaloyl-4-aminomethylpiperidine hydrochloride, is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C11H23ClN2O
- Molecular Weight : 198.31 g/mol
- CAS Number : 1286273-18-4
The compound's biological activity is primarily attributed to its ability to interact with various neurotransmitter systems, particularly the cholinergic system. It has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
Inhibitory Activity on Acetylcholinesterase
Research indicates that compounds structurally similar to this compound exhibit potent AChE inhibition. For example, a study reported that certain Mannich bases demonstrated impressive inhibition profiles against AChE at nanomolar levels, suggesting that this compound may share similar properties .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Antiproliferative Activity
In a study examining the antiproliferative effects of Mannich bases, including derivatives similar to this compound, various compounds were screened against three human cancer cell lines. Some exhibited significant growth inhibition with GI50 values ranging from to , indicating their potential as anticancer agents .
Neuroprotective Effects
Another relevant study highlighted the neuroprotective effects of compounds targeting AChE. The findings suggested that enhancing acetylcholine levels through AChE inhibition could provide therapeutic benefits in Alzheimer's disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
